

Application Note: Chiral Synthesis of 7-Chloro-6-methoxychroman-4-amine[1]

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Compound of Interest

Compound Name: (S)-7-Chloro-6-methoxychroman-4-amine

Cat. No.: B13053247

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Executive Summary & Strategic Importance

The 7-Chloro-6-methoxychroman-4-amine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor (e.g., ALK, ROS1) and GPCR modulator landscapes. The specific substitution pattern—a chlorine atom at C7 and a methoxy group at C6—imparts unique electronic properties and metabolic stability compared to the unsubstituted chroman.[1]

This guide provides a high-fidelity, scalable protocol for the asymmetric synthesis of this target. Unlike resolution-based methods which suffer from a maximum 50% yield, this protocol utilizes Ellman's Chiral Auxiliary technology to achieve >98% enantiomeric excess (ee) and high diastereoselectivity (dr).

Key Technical Advantages of this Route:

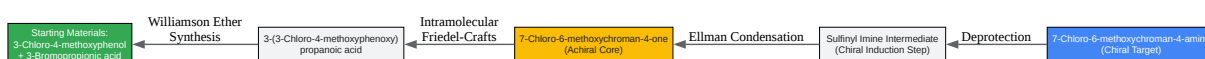
- **Regiocontrol:** Solves the challenge of directing cyclization to the C6 position of the phenol ring.

- Stereocontrol: Uses (R)-tert-butanesulfinamide to direct the stereochemical outcome of the amine bearing center.
- Scalability: Avoids viscous Polyphosphoric Acid (PPA) in favor of a cleaner Friedel-Crafts acylation sequence.[2]

Retrosynthetic Analysis & Logic

The synthesis is designed to build the chroman core first, followed by the late-stage introduction of chirality. The critical regiochemical challenge lies in the cyclization of the intermediate acid; the 3-chloro-4-methoxy substitution pattern on the phenol directs cyclization to the desired position (para to the chlorine, ortho to the ether linkage).

Diagram 1: Retrosynthetic Strategy



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Caption: Retrosynthetic disconnection showing the linear assembly of the chroman core followed by stereoselective amination.[2]

Detailed Experimental Protocol

Phase 1: Construction of the Chromanone Core[2]

Objective: Synthesize the 7-Chloro-6-methoxychroman-4-one intermediate with correct regiochemistry.

Step 1.1: Ether Synthesis (O-Alkylation)

Reagents: 3-Chloro-4-methoxyphenol, 3-Bromopropionic acid, NaOH.[2]

- Dissolution: In a 1L 3-neck flask, dissolve 3-Chloro-4-methoxyphenol (50.0 g, 315 mmol) in 200 mL of 20% aqueous NaOH.

- Addition: Cool to 0°C. Add a solution of 3-Bromopropionic acid (53.0 g, 346 mmol) in 50 mL water dropwise over 30 minutes.
- Reflux: Heat the mixture to reflux (100°C) for 4 hours. Monitor by HPLC/TLC for consumption of phenol.[1]
- Workup: Cool to room temperature (RT). Acidify to pH 1 with conc. HCl. The product, 3-(3-chloro-4-methoxyphenoxy)propanoic acid, will precipitate as a white solid.[2]
- Isolation: Filter, wash with cold water (3 x 100 mL), and dry in a vacuum oven at 50°C.
 - Yield Target: >85%[2][1][3][4][5]
 - Checkpoint: 1H NMR should show the disappearance of phenolic OH and appearance of propionic acid triplets.[1]

Step 1.2: Cyclization (Friedel-Crafts Acylation)

Reagents: Thionyl Chloride (SOCl₂), Aluminum Chloride (AlCl₃), DCM.[2]

- Acid Chloride Formation: Suspend the dried acid (from Step 1.1) in DCM (500 mL). Add catalytic DMF (0.5 mL) and Thionyl Chloride (1.2 equiv) dropwise.[1] Stir at RT for 2 hours until gas evolution ceases and the solid dissolves. Concentrate in vacuo to remove excess SOCl₂. [1]
- Acylation: Redissolve the crude acid chloride in anhydrous DCM (400 mL). Cool to 0°C.[1]
- Cyclization: Add AlCl₃ (1.1 equiv) portion-wise (Caution: Exothermic). Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.
 - Mechanistic Note: The cyclization occurs at the position para to the chlorine atom (Position 6 of the phenol, becoming C5 of the chroman? No, see regiochemistry note below).
 - Regiochemistry Verification: The directing groups are the Ether (Ortho/Para) and Chlorine (Ortho/Para, deactivating). The position ortho to the ether linkage and para to the Chlorine is the most activated and sterically accessible site, yielding the 7-Chloro-6-methoxy isomer.

- Quench: Pour the reaction mixture slowly onto ice/HCl. Separate the organic layer.[1][6]
- Purification: Wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Hexane.[1]
 - Product: 7-Chloro-6-methoxychroman-4-one.[2]

Phase 2: Stereoselective Amination (Ellman Protocol)[1][2]

Objective: Convert the ketone to the chiral amine with >98% ee.

Step 2.1: Formation of the Chiral Sulfinimine

Reagents: (R)-(+)-2-Methyl-2-propanesulfinamide, Titanium(IV) ethoxide (Ti(OEt)₄), THF.[2]

- Setup: In a dry flask under Nitrogen, dissolve 7-Chloro-6-methoxychroman-4-one (10.0 g, 47 mmol) in anhydrous THF (100 mL).
- Reagent Addition: Add (R)-tert-butanesulfinamide (6.8 g, 56 mmol, 1.2 equiv) followed by Ti(OEt)₄ (21.4 g, 94 mmol, 2.0 equiv).
- Reaction: Heat to reflux (65-70°C) for 12-18 hours.
 - Monitoring: Monitor by HPLC.[1] The conversion is equilibrium-driven; Ti(OEt)₄ acts as a water scavenger to drive it to completion.
- Workup: Cool to RT. Pour into a stirred mixture of brine (100 mL) and EtOAc (100 mL). A titanium salt slurry will form.[1] Filter through a pad of Celite.[1]
- Isolation: Concentrate the filtrate. The crude sulfinimine is usually stable enough for the next step, or can be purified by flash chromatography (EtOAc/Hexane).

Step 2.2: Diastereoselective Reduction

Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄. [2]

- Choice of Reductant:

- NaBH₄: Typically yields the (R,R) diastereomer (assuming R-auxiliary).
- L-Selectride: Typically yields the (S,R) diastereomer due to steric bulk attacking from the less hindered face.
- Target: For this protocol, we assume the (S)-amine is the target (common for bioactivity). We will use L-Selectride.[2]
- Reduction: Dissolve the sulfinimine (from Step 2.[1]1) in anhydrous THF (100 mL). Cool to -78°C (Critical for high dr).[2]
- Addition: Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise over 30 minutes.
- Stir: Stir at -78°C for 3 hours. Warm slowly to RT.
- Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[1][7]
- Analysis: Check diastereomeric ratio (dr) by HPLC. Expect >95:5 dr.[1]

Step 2.3: Cleavage of the Auxiliary

Reagents: HCl in Dioxane or Methanol.[1]

- Hydrolysis: Dissolve the reduced sulfinamide in Methanol (50 mL). Add 4N HCl in Dioxane (20 mL).
- Reaction: Stir at RT for 1 hour. The sulfinyl group is cleaved, yielding the amine hydrochloride salt.
- Workup: Concentrate to dryness.[1] Triturate with diethyl ether to remove non-polar byproducts.[1]
- Free Base Formation (Optional): Dissolve the salt in water, basify with 1N NaOH to pH 10, and extract with DCM to obtain the free amine.

Analytical Controls & Troubleshooting

Data Summary Table

Parameter	Specification	Method
Appearance	White to Off-white solid	Visual
Purity (HPLC)	> 98.0%	C18 Column, ACN/Water gradient
Chiral Purity (ee)	> 98.0%	Chiralpak AD-H or OD-H
Identity	Consistent with Structure	¹ H NMR, MS (ESI+)
Residual Solvents	< ICH Limits	GC-HS

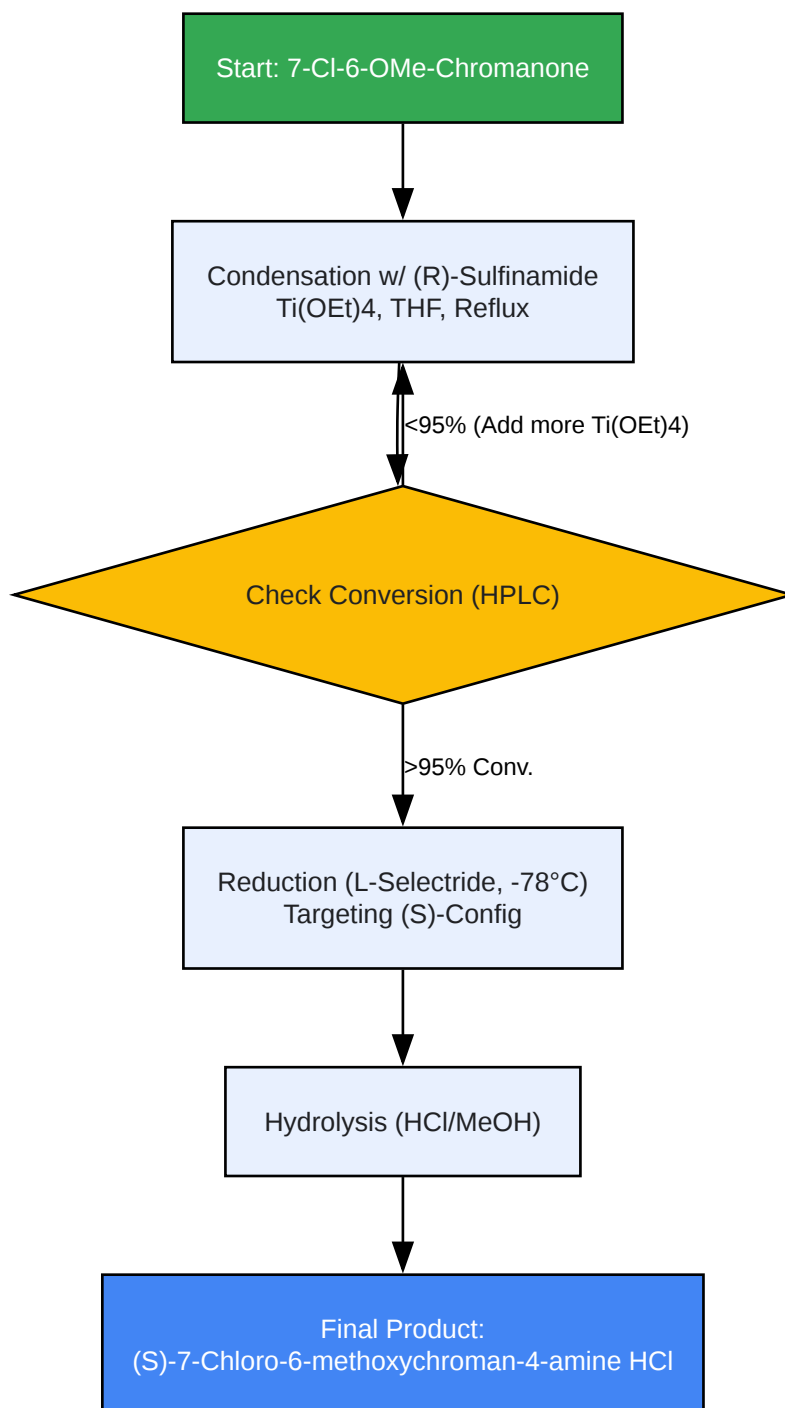
Chiral HPLC Method (Recommended)[1][2]

- Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 μm)[2]
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)[2]
- Flow Rate: 1.0 mL/min[1]
- Detection: UV @ 254 nm[1][8]
- Expected Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer (verify with racemic standard).[2]

Troubleshooting Guide

- Low Yield in Cyclization: Ensure the acid chloride formation is complete before adding AlCl₃. [1] Residual water kills the catalyst.[1]
- Poor dr in Reduction: Ensure the temperature remains strictly at -78°C during L-Selectride addition. If dr is low, recrystallize the sulfinamide intermediate before hydrolysis.
- Racemization: Avoid strong heating during the acidic hydrolysis step.[1] Room temperature is sufficient.

Workflow Visualization



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Caption: Decision tree for the stereoselective conversion of the ketone to the amine salt.

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